Product packaging for AZD 5582 dihydrochloride(Cat. No.:)

AZD 5582 dihydrochloride

Cat. No.: B1191917
M. Wt: 1088.21
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of IAPs in Cellular Homeostasis and Disease Pathogenesis

Inhibitor of Apoptosis Proteins (IAPs) are a family of functionally and structurally related proteins that serve as key regulators of apoptosis. exp-oncology.com.ua Their primary function is to inhibit caspases, which are the main executioners of programmed cell death. duth.gr By binding to and neutralizing caspases, IAPs prevent the apoptotic cascade from proceeding, thus ensuring cell survival. patsnap.com This regulatory role is vital for maintaining cellular homeostasis in multicellular organisms. mdpi.com

However, the overexpression of IAPs is a common feature in many cancers and is associated with tumor progression, resistance to therapy, and poor patient prognosis. nih.govfrontiersin.org When IAPs are overexpressed, cancer cells can bypass the normal signals that would trigger apoptosis, leading to uncontrolled proliferation and tumor growth. duth.grnih.gov Beyond cancer, the dysregulation of IAPs has also been implicated in other conditions such as neurodegenerative diseases and inflammatory disorders. patsnap.combenthamdirect.com

The IAP family in humans includes eight members, such as X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). aacrjournals.orgresearchgate.net These proteins are characterized by the presence of at least one baculoviral IAP repeat (BIR) domain, which is essential for their anti-apoptotic activity. bohrium.com Some IAPs also possess a RING (Really Interesting New Gene) domain, which confers E3 ubiquitin ligase activity, allowing them to tag proteins for degradation. researchgate.net

Overview of Second Mitochondria-Derived Activator of Caspases (SMAC) Mimetics as Therapeutic Agents

The discovery of the endogenous IAP antagonist, Second Mitochondria-Derived Activator of Caspases (SMAC), also known as DIABLO, opened a new avenue for therapeutic intervention. benthamdirect.com SMAC is a mitochondrial protein that, upon apoptotic stimuli, is released into the cytoplasm where it binds to and antagonizes IAPs, thereby promoting cell death. nih.gov This natural mechanism inspired the development of small molecules that mimic the action of SMAC, known as SMAC mimetics. nih.gov

SMAC mimetics are designed to bind to the BIR domains of IAPs with high affinity, disrupting their ability to inhibit caspases. patsnap.com This action can restore the apoptotic potential of cancer cells, making them more susceptible to both endogenous death signals and conventional cancer therapies like chemotherapy and radiation. patsnap.comnih.gov By targeting IAPs, SMAC mimetics can induce apoptosis on their own in some cancer cell lines and can synergize with other anti-cancer agents. nih.govnih.gov

The mechanism of action of SMAC mimetics can be multifaceted. For instance, binding of a SMAC mimetic to cIAP1 can trigger the latter's auto-ubiquitination and subsequent degradation by the proteasome. nih.gov This degradation not only removes the anti-apoptotic brake but can also lead to the activation of signaling pathways like the non-canonical NF-κB pathway, which can further influence cell fate. aacrjournals.org

Historical Context and Discovery of AZD5582 Dihydrochloride (B599025) as an IAP Antagonist

AZD5582 dihydrochloride was developed as part of a drug discovery program aimed at identifying novel IAP antagonists for cancer therapy. acs.org It is a dimeric SMAC mimetic, meaning it was designed with two units that mimic the N-terminal AVPI (alanine-valine-proline-isoleucine) motif of the endogenous SMAC protein. researchgate.netnih.gov This dimeric structure enhances its binding affinity and potency.

The development of AZD5582 involved a systematic process of optimizing cellular potency, physical properties, and pharmacokinetic parameters. nih.gov Researchers designed and synthesized a series of dimeric compounds and evaluated their ability to antagonize IAPs. researchgate.net This optimization led to the identification of compound 14, which was later named AZD5582. nih.gov

Preclinical studies demonstrated that AZD5582 binds with high potency to the BIR3 domains of cIAP1, cIAP2, and XIAP. acs.orgnih.gov This potent binding leads to the degradation of cIAP1 and the induction of apoptosis in certain cancer cell lines at subnanomolar concentrations. acs.org For instance, it was shown to induce apoptosis in MDA-MB-231 breast cancer cells and various head and neck squamous cell carcinoma (HNSCC) cell lines. acs.orgnih.gov As a result of its promising in vitro and in vivo profile, AZD5582 was selected as a candidate for clinical development. acs.orgnih.gov More recently, its potential as a latency-reversing agent in HIV infection has also been explored. nih.govbiorxiv.org

Research Findings on AZD5582

Binding Affinity and Cellular Activity

AZD5582 has been shown to be a potent antagonist of several IAP proteins. Its inhibitory concentrations (IC50) for the BIR3 domains of key IAPs are detailed in the table below.

Target IAP ProteinIC50 (nM)
cIAP115
cIAP221
XIAP15
Data sourced from references acs.orgnih.govmedchemexpress.com.

In cellular assays, AZD5582 has demonstrated significant anti-tumor effects. For example, in human pancreatic cancer cells, it induced apoptosis by targeting both XIAP and cIAP1. nih.gov The sensitivity of cancer cells to AZD5582 can be influenced by the expression levels of other proteins, such as p-Akt and p-XIAP. oncotarget.com

Mechanism of Action in Cancer Cells

The anti-cancer activity of AZD5582 is not solely dependent on direct apoptosis induction. Research has shown that it can also trigger TNF-α-dependent apoptosis by targeting cIAP1. nih.govoncotarget.com Furthermore, AZD5582 has been found to cause the downregulation of Mcl-1, an anti-apoptotic member of the Bcl-2 family, which contributes to its cell-killing effects. oncotarget.com In multiple myeloma cells, the simultaneous inhibition of XIAP and cIAP1/2 by AZD5582 was shown to be effective in inducing apoptosis. bohrium.com

Properties

Molecular Formula

C58H78N8O8.2HCl

Molecular Weight

1088.21

Synonyms

3,3/'-[2,4-Hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-L-prolinamide

Origin of Product

United States

Molecular Mechanisms of Azd 5582 Dihydrochloride Action

Direct Binding Affinities and Target Engagement

AZD5582 is designed to mimic the N-terminal AVPI (alanine-valine-proline-isoleucine) motif of mature SMAC, which is crucial for its interaction with IAPs. nih.gov This allows AZD5582 to bind to specific domains of several key IAP members, initiating a cascade of molecular events.

AZD5582 potently binds to the Baculoviral IAP Repeat 3 (BIR3) domains of cellular inhibitor of apoptosis protein 1 (cIAP1), cellular inhibitor of apoptosis protein 2 (cIAP2), and X-linked inhibitor of apoptosis protein (XIAP). nih.govtocris.com The binding affinities of AZD5582 to these proteins have been quantified, demonstrating its high potency.

Target ProteinIC50 (nM)
cIAP115 nih.govtocris.commedchemexpress.com
cIAP221 nih.govtocris.commedchemexpress.com
XIAP15 nih.govtocris.commedchemexpress.com

This table presents the half-maximal inhibitory concentration (IC50) values of AZD5582 for the BIR3 domains of cIAP1, cIAP2, and XIAP.

This targeted binding is the initial step in the compound's mechanism, leading to the disruption of the normal functions of these IAP proteins.

A critical function of XIAP is the inhibition of apoptosis through the direct binding and inactivation of caspases, which are key executioner enzymes in the apoptotic cascade. Specifically, the BIR3 domain of XIAP binds to and inhibits caspase-9. frontiersin.org By binding to this same BIR3 domain, AZD5582 competitively inhibits the interaction between XIAP and caspase-9. tocris.comfrontiersin.orgresearchgate.net This action relieves the inhibition of caspase-9, allowing the apoptotic signaling pathway to proceed.

Induction of cIAP1 and cIAP2 Degradation

Upon binding of AZD5582 to cIAP1 and cIAP2, it induces a conformational change that activates their intrinsic E3 ubiquitin ligase activity. biorxiv.org This leads to the auto-ubiquitination of cIAP1 and cIAP2, marking them for degradation by the proteasome. biorxiv.orgresearchgate.net Numerous studies have demonstrated the rapid and potent degradation of cIAP1 following treatment with AZD5582. nih.govbiorxiv.orgnih.govresearchgate.net The degradation of cIAP2 has also been observed, although in some contexts to a lesser extent than cIAP1. biorxiv.orgresearchgate.net For instance, exposure of primary CD4+ T cells to AZD5582 resulted in the swift and lasting depletion of cIAP1 and, to a lesser degree, cIAP2. biorxiv.orgresearchgate.net

Non-Canonical NF-κB Pathway Activation

The degradation of cIAP1 and cIAP2 is a pivotal event that leads to the activation of the non-canonical NF-κB signaling pathway. biorxiv.orgnih.gov This pathway is distinct from the canonical NF-κB pathway and plays a crucial role in various cellular processes, including inflammation, immunity, and development.

In resting cells, cIAP1 and cIAP2 are part of a complex that continuously targets NF-κB-inducing kinase (NIK) for ubiquitination and proteasomal degradation. biorxiv.orgnih.gov This keeps the levels of NIK low and the non-canonical pathway inactive. The AZD5582-induced degradation of cIAP1 and cIAP2 disrupts this complex, leading to the stabilization and accumulation of NIK. biorxiv.orgresearchgate.net

The accumulated NIK then phosphorylates and activates IκB kinase-α (IKKα). biorxiv.org Activated IKKα, in turn, phosphorylates the NF-κB2 precursor protein, p100. biorxiv.org This phosphorylation event signals for the ubiquitination and subsequent proteasomal processing of p100 into its active form, the p52 transcription factor. biorxiv.orgresearchgate.net The conversion of p100 to p52 is a hallmark of non-canonical NF-κB activation. biorxiv.org Studies have shown that following AZD5582 treatment, the processing of p100 to p52 occurs, although with slower kinetics compared to the rapid degradation of cIAP1. biorxiv.orgresearchgate.net The newly formed p52 then typically dimerizes with RelB and translocates to the nucleus to regulate the transcription of target genes. biorxiv.org

Specificity Compared to Canonical NF-κB Pathway Activation

The molecular action of AZD5582 demonstrates specificity for the non-canonical (ncNF-κB) signaling pathway over the canonical (cNF-κB) pathway. The degradation of cIAP1 and cIAP2 induced by AZD5582 prevents the breakdown of NF-κB-inducing kinase (NIK), a central component of the ncNF-κB pathway. researchgate.net This stabilization and accumulation of NIK leads to the processing of p100 to p52, which then forms a heterodimer with RelB. researchgate.netnih.gov This p52:RelB complex translocates to the nucleus to regulate gene transcription. researchgate.netnih.gov

Studies have shown that treatment with AZD5582 leads to the significant upregulation of hallmark ncNF-κB signaling genes, such as NFKB2 and RELB, in CD4+ T cells. nih.gov In contrast, key molecules of the canonical pathway are largely unaffected. nih.gov This specificity is considered advantageous as it may result in fewer off-target effects compared to agents that broadly activate both NF-κB pathways. nih.govnih.gov The canonical pathway, which typically involves p50:p65 heterodimers, is activated by a different set of stimuli and promotes the production of pro-inflammatory cytokines and immune cell activation. nih.govjcancer.org By selectively targeting the non-canonical pathway, AZD5582 initiates a distinct transcriptional program that is crucial for its therapeutic effects. nih.gov

Induction of Apoptosis and Necroptosis

AZD5582 is a potent inducer of two distinct forms of programmed cell death: apoptosis and necroptosis. scienceopen.comaacrjournals.org As an IAP antagonist, it relieves the inhibition of caspases, which are critical executioners of apoptosis. researchgate.net Simultaneously, by promoting the degradation of cIAPs, it facilitates the formation of signaling complexes that can trigger either apoptosis or, under certain conditions, a caspase-independent form of cell death known as necroptosis. scienceopen.comaacrjournals.orgnih.gov The choice between these two pathways is often determined by the cellular context, particularly the expression and functional status of Caspase-8. aacrjournals.orgnih.gov

Treatment with AZD5582 leads to the activation of both extrinsic and intrinsic apoptosis pathways, marked by the cleavage and activation of multiple caspases. medchemexpress.com The drug triggers the activation of initiator caspases, including Caspase-8 (extrinsic pathway) and Caspase-9 (intrinsic pathway). medchemexpress.com The activation of these initiator caspases subsequently leads to the cleavage and activation of executioner caspases, namely Caspase-3 and Caspase-7. medchemexpress.com This cascade of caspase activation culminates in the cleavage of key cellular substrates, such as PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis. researchgate.netresearchgate.net Studies in various cancer cell lines have confirmed that AZD5582 induces the cleavage of Caspase-3 and Caspase-8, leading to apoptotic cell death. aacrjournals.orgnih.gov

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical signaling node that plays a dual role in determining cell fate following IAP inhibition. nih.govnih.gov Upon cIAP1/2 degradation by AZD5582, RIPK1 is liberated to participate in cell death-inducing complexes. aacrjournals.org The kinase activity of RIPK1 is essential for mediating both apoptosis and necroptosis. nih.govnih.gov In the presence of functional Caspase-8, RIPK1 activation can lead to the formation of a pro-apoptotic complex (Complex IIa) with FADD and Caspase-8, triggering apoptosis. nih.gov However, when Caspase-8 is inhibited or absent, RIPK1 can interact with RIPK3 to form a complex known as the necrosome (Complex IIb), which initiates necroptosis. nih.govscilit.com Autophosphorylation of RIPK1 is a key indicator of its activation and its commitment to inducing cell death. nih.gov Therefore, RIPK1 activation is a pivotal event downstream of AZD5582 action that directs the cell towards either apoptosis or necroptosis. medchemexpress.comnih.gov

In many cellular contexts, AZD5582-induced cell death occurs predominantly through a Caspase-8-dependent apoptotic mechanism. scienceopen.comaacrjournals.org Following cIAP degradation, the liberated RIPK1 facilitates the assembly of a death-inducing signaling complex (DISC) involving FADD and procaspase-8, leading to the auto-activation of Caspase-8. aacrjournals.orgjci.org Activated Caspase-8 then initiates a downstream caspase cascade, activating executioner caspases like Caspase-3, which ultimately dismantle the cell. aacrjournals.orgjci.org The functionality of Caspase-8 is a crucial determinant of sensitivity to AZD5582, as its presence allows for the efficient execution of the apoptotic program. aacrjournals.orgnih.gov Studies have shown that in AZD5582-sensitive cells, treatment leads to the induction of cleaved Caspase-3 and Caspase-8. aacrjournals.org

In scenarios where Caspase-8 is deficient, inhibited, or its function is compromised, cells can bypass apoptosis and undergo an alternative form of programmed cell death called necroptosis. aacrjournals.orgnih.govnih.gov This pathway is critically dependent on the kinase activities of RIPK1 and RIPK3. jci.orgnih.gov Caspase-8 normally cleaves and inactivates RIPK1 and RIPK3, thereby suppressing necroptosis. jci.orgnih.gov In the absence of Caspase-8 activity, RIPK1 and RIPK3 are free to interact and form the necrosome. nih.gov This complex then recruits and phosphorylates the mixed lineage kinase domain-like protein (MLKL), the terminal effector of necroptosis. nih.govscilit.com Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and lytic cell death. nih.govmerckmillipore.com Research has demonstrated that AZD5582 can induce cell death through this Caspase-8-independent necroptotic mechanism, highlighting a dual-action capability that can overcome resistance to apoptosis. scienceopen.comaacrjournals.orgnih.gov

Modulation of Anti-Apoptotic Protein Expression (e.g., Mcl-1, Bcl-2, Bcl-xL)

Beyond its direct effects on IAPs and caspase activation, AZD5582 also modulates the expression of key anti-apoptotic proteins from the Bcl-2 family. nih.gov Specifically, treatment with AZD5582 has been shown to induce a significant decrease in the protein levels of Myeloid cell leukemia 1 (Mcl-1). nih.govnih.gov This downregulation of Mcl-1 is a critical component of the drug's pro-apoptotic activity, as Mcl-1 is essential for the survival of many cancer cells. nih.gov Interestingly, the levels of other major anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL, remain largely unchanged following AZD5582 treatment. nih.govnih.govresearchgate.net The reduction in Mcl-1 appears to be a consequence of targeting XIAP and cIAP1, as ectopic expression of these IAPs can inhibit the AZD5582-induced decrease of Mcl-1. nih.govresearchgate.net This selective targeting of Mcl-1 further sensitizes cells to apoptosis by lowering the threshold for the activation of the mitochondrial apoptotic pathway. nih.gov

Data Tables

Table 1: Effect of AZD5582 on Key Apoptotic and Necroptotic Proteins

Protein/PathwayEffect of AZD5582 TreatmentMechanism
cIAP1 / cIAP2 DegradationBinds to BIR3 domain, promoting auto-ubiquitination and proteasomal degradation. medchemexpress.comdcchemicals.com
XIAP InhibitionBinds to BIR3 domain, antagonizing its function. medchemexpress.com
Non-Canonical NF-κB ActivationStabilizes NIK, leading to p100 processing and p52:RelB nuclear translocation. nih.govnih.gov
Canonical NF-κB Largely UnaffectedDemonstrates pathway specificity. nih.gov
Caspase-8 Activation (Cleavage)Promotes formation of Complex IIa (RIPK1-FADD-Caspase-8). medchemexpress.comaacrjournals.org
Caspase-9 Activation (Cleavage)Activated via the intrinsic apoptotic pathway. medchemexpress.com
Caspase-3 / -7 Activation (Cleavage)Activated by initiator caspases (Caspase-8 and -9). medchemexpress.com
RIPK1 ActivationLiberated from cIAP inhibition, participates in cell death complexes. medchemexpress.comaacrjournals.org
Necroptosis InductionOccurs in Caspase-8 deficient/inhibited cells via RIPK1-RIPK3-MLKL axis. aacrjournals.orgnih.gov
Mcl-1 DownregulationProtein levels are decreased. nih.govnih.gov
Bcl-2 / Bcl-xL No Significant ChangeExpression levels remain stable. nih.govnih.gov

Azd 5582 Dihydrochloride in Hiv Latency Reversal Research

Reversal of HIV-1 Latency In Vitro

AZD5582, a Second Mitochondrial-derived Activator of Caspases (SMAC) mimetic, has been identified as a potent latency-reversing agent (LRA) that functions by activating the non-canonical NF-κB (ncNF-κB) pathway. biorxiv.orgnih.gov In vitro and ex vivo studies have demonstrated its ability to reactivate latent HIV-1 across various models. biorxiv.org

Studies in Jurkat Reporter Cell Line Models

The initial screening of SMAC mimetics for their latency reversal potential was often conducted using Jurkat cell line models of HIV latency. biorxiv.orgnih.gov In these models, several SMAC mimetics, including AZD5582, demonstrated the ability to reverse HIV latency. biorxiv.org Studies have confirmed that AZD5582 can function as a single agent to reactivate the virus in these cell lines. researchgate.net The mechanism involves the activation of the ncNF-κB pathway, which leads to the expression of the latent provirus. biorxiv.orgnih.gov Researchers have utilized these cell lines to conduct genome-wide CRISPR screens to identify host factors and genes essential for latency reversal by AZD5582. nih.gov

Table 1: Summary of AZD5582 Studies in Jurkat Cell Line Models

Study FocusKey FindingsReferences
LRA Screening AZD5582 identified as a potent LRA among a panel of SMAC mimetics. biorxiv.org
Mechanism of Action Reverses latency through activation of the non-canonical NF-κB pathway. biorxiv.orgnih.gov
Synergy Studies Shows synergistic effects in latency reversal when combined with other agents like JQ1. nih.govresearchgate.net
Genetic Screens CRISPR screens in Jurkat cells identified 19 genes as potential positive regulators of HIV-1 latency reversal by AZD5582. nih.gov

Reactivation in Primary CD4+ T Cells

A crucial step in evaluating LRAs is to test their efficacy in primary CD4+ T cells isolated from individuals with HIV on suppressive antiretroviral therapy (ART). biorxiv.orgplos.org AZD5582 has been shown to effectively reactivate latent HIV in these more clinically relevant cells. biorxiv.orgfrontiersin.org It successfully induces the expression of replication-competent HIV from the quiescent reservoir within resting CD4+ T cells. biorxiv.orgnih.govucsd.edu

Studies have demonstrated that even short-duration exposure to AZD5582 at concentrations achievable in preclinical models can activate the ncNF-κB pathway and reverse latency in these primary cells. biorxiv.org For instance, a one-hour exposure to 100nM AZD5582 was sufficient to cause significant increases in cell-associated HIV RNA in patient-derived resting CD4+ T cells. biorxiv.org In some studies, combining AZD5582 with other compounds like crotonate has been shown to enhance latency reversal in primary CD4+ T cell models. researchgate.net

Table 2: AZD5582-Mediated Reactivation in Primary CD4+ T Cells

Cell TypeFindingReferences
Resting CD4+ T Cells from ART-suppressed donors AZD5582 induces replication-competent HIV expression. biorxiv.orgnih.govucsd.edu
Total and Resting CD4+ T Cells Exposure to AZD5582 leads to a significant increase in cell-associated full-length HIV RNA. biorxiv.org
Patient-derived CD4+ T Cells A one-hour exposure to 100nM AZD5582 resulted in significant increases in viral RNA. biorxiv.org
Primary CD4+ T cell model AZD5582 alone had limited effects in some models, but showed synergistic reactivation with sodium crotonate. researchgate.net

Impact on Cell-Associated HIV RNA Expression

A key indicator of latency reversal is the increase in cell-associated HIV RNA (caRNA). biorxiv.org Treatment with AZD5582 has been consistently shown to increase the expression of caRNA in both total and resting CD4+ T cells obtained from ART-suppressed, HIV-infected individuals. biorxiv.orgresearchgate.net In one study, a 48-hour exposure to 100nM AZD5582 resulted in an average 1.6-fold increase in caRNA in resting CD4+ T cells from 6 out of 8 donors. biorxiv.org This induction of viral transcripts is a critical first step in the "shock and kill" strategy, aiming to make latently infected cells visible to the immune system. biorxiv.org

Table 3: Effect of AZD5582 on Cell-Associated HIV RNA

Cell PopulationTreatment ConditionOutcomeReferences
Total CD4+ T Cells (Patient-derived) 100nM AZD5582Statistically significant increases in caRNA. biorxiv.org
Resting CD4+ T Cells (Patient-derived) 100nM AZD5582 for 48 hoursAverage 1.6-fold increase in caRNA. biorxiv.org
Resting CD4+ T Cells (Patient-derived) 100nM AZD5582 for 1 hourSignificant increases in caRNA measured 48 hours later. biorxiv.org

Minimal Host Cell Activation and Transcriptional Changes

A significant advantage of AZD5582 over other potent LRAs is its ability to reverse latency with minimal collateral effects on the host cells. biorxiv.org Unlike agents that cause broad T-cell activation, AZD5582 does not induce the expression of activation markers like CD69 in primary T cells. biorxiv.org Global gene expression analysis revealed that AZD5582 treatment had a minimal impact on transcription in isolated CD4+ T cells, altering the expression of a very restricted number of human genes. biorxiv.orgresearchgate.net It was found to induce 5- to 10-fold fewer genes than the protein kinase C agonist Ingenol B. nih.govucsd.edu This specific targeting of the ncNF-κB pathway reduces the risk of widespread, non-specific immune activation, a major concern for LRAs. biorxiv.orgnih.goveurekalert.org

Table 4: Host Cell Impact of AZD5582

AspectObservationReferences
T-Cell Activation No induction of CD69 in CD4+ T cells after 24-hour culture with up to 1000nM AZD5582. biorxiv.org
Global Gene Expression Minimal impact on global gene expression in CD4+ T cells. biorxiv.org
Transcriptional Changes Induces 5- to 10-fold fewer host genes compared to protein kinase C agonists. nih.govucsd.edu
Cell Viability Did not have a significant impact on the viability of primary cells. biorxiv.orgresearchgate.net

Preclinical In Vivo Latency Reversal Studies

The promising in vitro results for AZD5582 prompted its evaluation in preclinical animal models to assess its efficacy in a physiological setting. biorxiv.org

Efficacy in HIV-1 Infected Humanized Mouse Models

Studies using bone-marrow–liver–thymus (BLT) humanized mice, which possess a human-like immune system, have demonstrated the in vivo efficacy of AZD5582. nih.govucsd.edunih.govnih.gov In HIV-1-infected, ART-suppressed BLT mice, administration of AZD5582 led to systemic latency reversal. nih.govnih.gov This was evidenced by a detectable increase in HIV RNA in the plasma of a significant portion of treated mice 48 hours after a single dose. nih.govucsd.edu Furthermore, viral RNA expression was also induced in various tissues, including lymph nodes, thymus, bone marrow, liver, lung, and brain. eurekalert.org Importantly, this viral reactivation was achieved without inducing inflammatory cytokines or cellular activation markers, underscoring its targeted mechanism of action in a complex in vivo environment. nih.gov

Table 5: In Vivo Efficacy of AZD5582 in Humanized Mouse Models

ModelTreatmentKey OutcomesReferences
HIV-infected, ART-suppressed BLT mice Single dose of AZD5582Increased HIV RNA detected in plasma 48 hours post-treatment in 50-75% of mice. nih.govucsd.edu
HIV-infected, ART-suppressed BLT mice Single dose of AZD5582Increased viral RNA in plasma and various tissues. eurekalert.orgnih.gov
HIV-infected, ART-suppressed BLT mice AZD5582 treatmentNo induction of inflammatory cytokines or cellular activation markers was observed. nih.gov

Efficacy in SIV-Infected Rhesus Macaque Models

AZD5582, a mimetic of the second mitochondrial-derived activator of caspases (SMACm), has demonstrated notable efficacy in reactivating the viral reservoir in Simian Immunodeficiency Virus (SIV)-infected rhesus macaques (RMs) receiving antiretroviral therapy (ART). frontiersin.orgnatap.org By targeting the non-canonical NF-κB (ncNF-κB) signaling pathway, AZD5582 induces a systemic reversal of SIV latency. natap.orgnih.gov Studies in ART-suppressed SIV-infected adult RMs have confirmed the compound's ability to induce on-ART viremia. biorxiv.org For instance, in one study, 5 out of 12 rhesus macaques (42%) experienced on-ART viremia, with plasma viral loads reaching levels as high as 1,390 copies per mL. biorxiv.org This reactivation was observed as early as 96 hours after the first dose. biorxiv.org

The response to AZD5582 has also been evaluated in pediatric models, where it induced on-ART viremia in 63% of SIV-infected, ART-suppressed infant RMs, a rate comparable to that seen in adult macaques. frontiersin.org Transcriptomic analysis in both infant and adult macaques confirmed that AZD5582 activates the ncNF-κB pathway, as evidenced by the upregulation of key associated genes. frontiersin.org This targeted mechanism is significant as it activates fewer host genes compared to the canonical NF-κB pathway, potentially limiting systemic activation. frontiersin.org Research has confirmed the efficacy of AZD5582 in inducing SIV reactivation, and its potential is further explored in combination therapies aimed at reducing viral reservoirs. natap.orgnih.gov

Systemic Induction of Viral RNA in Peripheral Blood and Tissue Reservoirs (e.g., lymph nodes, bone marrow, liver, lung, spleen, female reproductive tract, brain)

A critical aspect of AZD5582's potential is its ability to induce viral RNA expression not just in peripheral blood but also within various tissue reservoirs where latent HIV and SIV persist. nih.govnih.gov Research in ART-suppressed bone marrow/liver/thymus (BLT) humanized mice and rhesus macaques has shown that activation of the ncNF-κB pathway by AZD5582 leads to a robust and systemic induction of viral RNA. nih.govnih.gov

In SIV-infected macaques, analysis of resting CD4+ T cells following treatment revealed increased SIV RNA expression in the lymph nodes. nih.govnih.gov The effect was even more pronounced in HIV-infected BLT humanized mice, where a single dose of AZD5582 resulted in significant increases in HIV-RNA levels in resting CD4+ T cells across a wide range of tissues. nih.gov This demonstrates the compound's capacity to penetrate and act within key anatomical sites of viral latency. nih.gov In addition to immune tissues, viral RNA was also detected in cells from the female reproductive tract and the brain of treated BLT mice. nih.gov

Table 1: Fold Increase of HIV-RNA in Resting CD4+ T Cells from Tissues of ART-Suppressed BLT Mice 48 Hours After AZD5582 Administration

Tissue ReservoirFold Increase in HIV-RNA (vs. Control)
Liver24-fold
Thymic Organoid21-fold
Lymph Node12-fold
Bone Marrow11-fold
Lung3.2-fold
Spleen1.4-fold
Data sourced from Nixon et al., 2020. nih.gov

Analysis of Replication-Competent Provirus Reactivation

The ultimate goal of latency reversal is to expose cells harboring replication-competent provirus to clearance mechanisms. escholarship.org While AZD5582 effectively induces systemic viral RNA expression, studies have shown that when used as a monotherapy, it does not consistently reduce the size of the total or replication-competent viral reservoir. nih.govescholarship.org

In SIV-infected macaques, despite achieving high levels of virus reactivation, longitudinal measurements and quantitative viral outgrowth assays using CD4+ T cells from lymph nodes and spleen did not reveal a significant decrease in the replication-competent SIV reservoir compared to controls. nih.gov This finding suggests that latency reversal alone is insufficient to clear the reservoir and that additional components, such as enhanced immune effector mechanisms, are necessary to eliminate the reactivated, infected cells. escholarship.org However, when combined with other therapeutic agents, such as SIV-specific antibodies, AZD5582 treatment has been shown to contribute to a reduction in replication-competent SIV-DNA in lymph node-derived CD4+ T cells in macaques. natap.orgnih.govescholarship.org

Synergistic Effects with Other Latency Reversing Agents (LRAs)

To enhance the magnitude and breadth of latency reversal, research has focused on combining AZD5582 with other classes of LRAs that act on different molecular pathways.

Combination with Histone Deacetylase Inhibitors (HDACi) (e.g., Romidepsin, Panobinostat, Vorinostat)

Histone deacetylase inhibitors (HDACi) are a class of LRAs that work by altering chromatin structure to facilitate gene expression. nih.gov Studies have demonstrated a synergistic effect when combining AZD5582 with various HDACis to reactivate latent HIV. In ex vivo experiments using resting CD4+ T cells from people living with HIV (PLWH) on ART, treatment with either the HDACi Vorinostat (also known as SAHA) or AZD5582 alone did not result in an increase in HIV-1 mRNA expression. nih.gov However, the combination of Vorinostat and AZD5582 led to a significant increase in viral mRNA. nih.gov Similar synergistic effects on latency reversal have also been observed when AZD5582 is combined with the HDAC inhibitors Panobinostat and Romidepsin. nih.govnih.gov This suggests that targeting both ncNF-κB signaling and chromatin state simultaneously is a more effective strategy for disrupting HIV latency.

Combination with Bromodomain and Extra-Terminal Domain (BET) Inhibitors (e.g., I-BET151)

Bromodomain and Extra-Terminal Domain (BET) inhibitors represent another class of LRAs that function by disrupting transcriptional elongation. Combining AZD5582 with BET inhibitors has shown significant synergistic activity in reversing HIV latency. nih.gov In a Jurkat cell line model of latency, striking combination activity was observed between IAP inhibitors and the BET inhibitor I-BET151. frontiersin.org This combination drastically increased the number of cells undergoing latency reversal at the transcript level. frontiersin.org The synergistic effect appears to be largely dependent on the targeting of the BET protein BRD4. nih.gov This potent synergy makes the combination of SMAC mimetics and BET inhibitors an appealing approach for inducing robust HIV-1 reactivation. nih.gov

Table 2: Synergistic Latency Reversal with IAPi (AZD5582) and BETi (I-BET151) in Jurkat N6 Cell Model

TreatmentPercentage of Cells with Latency Reversal (Transcript Level)
I-BET151 alone12.6%
AZD5582 alone19.2%
AZD5582 + I-BET15197.3%
Data sourced from Guerriero et al., 2022. frontiersin.org

Augmentation by Host Factor Modulation (e.g., Crotonylation, KDM5A/B inhibition)

Modulating host cell factors can further enhance the latency-reversing activity of AZD5582. One such mechanism is through crotonylation, a type of histone modification. Studies have shown that enhancing crotonylation augments AZD5582-induced ncNF-κB signaling, leading to a more robust reversal of HIV latency in both cell line models and primary CD4+ T cells from PLWH. This combination significantly increases the percentage of cells where latency is disrupted compared to treatment with AZD5582 alone.

Inhibition of lysine-specific demethylases 5A and 5B (KDM5A/B) has also been identified as a synergistic strategy. KDM5A/B are enzymes that help maintain HIV latency by suppressing viral gene transcription. The KDM5-specific inhibitor JQKD82, when used in combination with AZD5582, synergistically induces HIV-1 reactivation and promotes cell death in infected cells. This suggests that targeting these host repressor proteins can lower the threshold for viral reactivation by agents like AZD5582, presenting a promising avenue for "shock and kill" therapeutic strategies.

Integration with CRISPR Screening Approaches for Enhanced Reactivation

The combination of AZD5582 dihydrochloride (B599025) with genome-wide CRISPR-Cas9 screening technology has emerged as a powerful strategy to systematically identify host factors that regulate HIV-1 latency. This approach allows researchers to uncover novel synergistic combinations of latency-reversing agents (LRAs) for more effective reactivation of the latent viral reservoir. nih.gov

CRISPR screens conducted in the presence of a suboptimal concentration of an LRA, such as AZD5582, can pinpoint host genes whose knockout enhances the expression of viral genes. nih.gov The rationale is that inhibitors of these identified host factors would likely synergize with the initial LRA. nih.gov This methodology has been successfully employed using AZD5582, an activator of the non-canonical NF-κB pathway, to screen for genes that, when disrupted, increase the reactivation of latent HIV-1. nih.govnih.gov

One such study utilized a genome-wide CRISPR screen in a Jurkat T-cell model of HIV-1 latency treated with AZD5582. nih.gov The screen identified several key host factors, including HDAC2 (a histone deacetylase) and BRD2 (a member of the Bromodomain and Extra-Terminal motif (BET) protein family). nih.gov This finding predicted that combining AZD5582 with HDAC inhibitors or BET inhibitors would result in a synergistic reactivation of latent HIV-1. nih.gov

Subsequent validation experiments confirmed this synergistic effect. The combination of AZD5582 with the BET inhibitor JQ1, and with various HDAC inhibitors, led to a significantly higher level of HIV-1 reactivation than either agent alone in both cell line models and in CD4+ T cells from people living with HIV-1 (PLWH). nih.gov Notably, the combination of AZD5582 and JQ1 demonstrated the highest degree of synergy in these studies. nih.gov

In a reciprocal approach, a CRISPR screen using a suboptimal concentration of an HDAC inhibitor as the primary LRA identified regulators of the non-canonical NF-κB pathway, including BIRC2, further validating the synergistic relationship between these two pathways. nih.gov

Another innovative CRISPR screening strategy, named Latency HIV-CRISPR, used the packaging of guide RNA-encoding lentiviral vector genomes into virions as a direct measure of HIV-1 latency reversal. nih.gov When this screen was performed with a low dose of AZD5582, it identified Inhibitor of Growth Family Member 3 (ING3), a component of the Nucleosome Acetyltransferase of H4 histone acetylation (NuA4 HAT) complex, as a key factor. nih.govbiorxiv.org The knockout of ING3, in conjunction with AZD5582 treatment, led to a significant increase in viral reactivation. nih.gov This effect was linked to an increase in the initiation and elongation of RNA Polymerase II on the HIV-1 provirus. nih.gov

Furthermore, a CRISPR screen conducted with a combination of AZD5582 and the BET inhibitor I-BET151 identified Integrator complex subunit 12 (INTS12) as a target to enhance the efficacy of this LRA combination. researchgate.net

These integrated CRISPR screening approaches provide a systematic and unbiased method to map the complex host-virus interactions that govern HIV-1 latency. By identifying host factors that can be targeted to enhance the activity of LRAs like AZD5582, this research opens new avenues for the development of more potent and specific combination therapies aimed at eradicating the latent HIV-1 reservoir. nih.govnih.gov

Table 1: Synergistic Reactivation of Latent HIV-1 with AZD5582 and Other Agents Identified via CRISPR Screening

Combination Cell Type Effect Reference
AZD5582 + JQ1 (BET inhibitor) Jurkat T-cells Synergistic increase in GFP+ cells (81.5% with high dose JQ1) nih.gov
AZD5582 + JQ1 Primary CD4+ T cells from PLWH 5.02-fold average increase in HIV-1 mRNA nih.gov
AZD5582 + SAHA (HDAC inhibitor) Jurkat T-cells Synergistic increase in GFP+ cells nih.gov
AZD5582 + SAHA Primary CD4+ T cells from PLWH Significant increase in HIV-1 mRNA nih.gov
AZD5582 + Panobinostat (HDAC inhibitor) Primary CD4+ T cells from PLWH Synergistic effect nih.gov
AZD5582 + Romidepsin (HDAC inhibitor) Primary CD4+ T cells from PLWH Synergistic effect nih.gov
ING3 knockout + AZD5582 J-Lat cell lines Significant increase in viral reactivation nih.gov
ING3 knockout + AZD5582 Primary CD4+ T cell model Increased viral reactivation nih.gov

In Vitro Efficacy in Various Cancer Cell Lines

The preclinical efficacy of AZD5582 has been evaluated across a range of cancer cell lines, demonstrating varied sensitivity and providing insights into its potential therapeutic applications.

In studies involving the triple-negative breast cancer cell line MDA-MB-231, AZD5582 has shown potent pro-apoptotic activity. As a single agent, it induces apoptosis at subnanomolar concentrations. researchgate.net This effect is linked to its ability to cause the rapid degradation of cellular inhibitor of apoptosis protein 1 (cIAP1), a key event that unleashes apoptotic signaling pathways. researchgate.netselleck.co.jp

Cell LineCancer TypeKey In Vitro Findings with AZD5582References
MDA-MB-231Triple-Negative Breast CancerInduces apoptosis at subnanomolar concentrations; causes degradation of cIAP1. researchgate.netselleck.co.jp

The response of pancreatic cancer cells to AZD5582 is heterogeneous. Cell lines such as BxPC-3 and Panc-1 have been identified as sensitive to the compound, with reported IC50 values of 23 nM and 110.8 nM, respectively. nih.gov In contrast, other cell lines, including Capan-2 and AsPC-1, exhibit resistance. nih.gov

Research indicates that this differential sensitivity is linked to the expression and phosphorylation status of Akt and X-linked inhibitor of apoptosis protein (XIAP). nih.govcellmolbiol.org In sensitive cells (BxPC-3, Panc-1), AZD5582 treatment leads to the degradation of cIAP1 and induces apoptosis. nih.gov In resistant cells, higher levels of phosphorylated Akt (p-Akt) and phosphorylated XIAP (p-XIAP) are observed, which is believed to confer resistance. nih.govcellmolbiol.org Furthermore, AZD5582 has been shown to induce a decrease in the anti-apoptotic protein Mcl-1 in sensitive pancreatic cancer cells. nih.govcellmolbiol.org

Cell LineCancer TypeSensitivity to AZD5582Reported IC50Key In Vitro FindingsReferences
BxPC-3Pancreatic CancerSensitive23 nMApoptosis induction; cIAP1 degradation; Mcl-1 decrease. nih.gov
Panc-1Pancreatic CancerSensitive110.8 nMApoptosis induction; cIAP1 degradation; Mcl-1 decrease. nih.gov
Miapaca-2Pancreatic CancerResistantN/AResistance associated with p-Akt and p-XIAP expression. nih.gov
Capan-2Pancreatic CancerResistantN/AResistance associated with p-Akt and p-XIAP expression. nih.gov
AsPC-1Pancreatic CancerResistantN/AResistance associated with p-Akt and p-XIAP expression. nih.gov

AZD5582 demonstrates cytotoxic effects in HNSCC cell lines. In SCC25, Cal27, and FaDu cells, treatment with AZD5582 resulted in a dose-dependent reduction in cell viability and the induction of apoptosis. medchemexpress.comnih.gov This suggests that targeting IAPs is a viable strategy for this cancer type. medchemexpress.com

In the context of OSCC, a subset of cell lines shows high sensitivity to AZD5582. oncotarget.com This sensitivity is associated with a dependency on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. oncotarget.com In these sensitive OSCC cells, AZD5582's on-target effect of degrading cIAP1/2 leads to cell death mediated by both apoptotic and necroptotic pathways, with tumor necrosis factor (TNF) identified as a key mediator of this sensitivity. oncotarget.com

Cell LineCancer TypeKey In Vitro Findings with AZD5582References
SCC25HNSCCDose-dependent cytotoxicity; apoptosis induction. medchemexpress.comnih.gov
Cal27HNSCCDose-dependent cytotoxicity; apoptosis induction. medchemexpress.comnih.gov
FaDuHNSCCDose-dependent cytotoxicity; apoptosis induction. medchemexpress.comnih.gov
ORL-215, ORL-174, etc.OSCCPotent activity in a subset of cell lines; sensitivity linked to NF-κB and TNF signaling. oncotarget.com

In NSCLC cell lines, such as H1975, AZD5582 has been shown to inhibit cell viability, particularly when used in cooperation with interferon-gamma (IFNγ) or viral double-stranded RNA (dsRNA). nih.gov Treatment with AZD5582 leads to the downregulation of cIAP1, activation of RIPK1, and subsequent triggering of both extrinsic (caspase-8) and intrinsic (caspase-9) apoptosis pathways, culminating in the cleavage of caspases-3 and -7. nih.gov

While targeting the IAP pathway with Smac mimetics is an area of investigation for colorectal cancer, specific research detailing the single-agent in vitro efficacy of AZD5582 in colorectal cancer cell lines is limited in publicly available literature. One study noted that antiproliferative effects of AZD5582 were seen in only a small fraction of over 200 cancer cell lines tested, which may account for the limited specific data in this cancer type. researchgate.net

Cellular Mechanisms of Action in Cancer Contexts

AZD5582 functions as a potent antagonist of several key members of the IAP family. It is a dimeric Smac mimetic designed for high-affinity binding to the Baculoviral IAP Repeat (BIR) domains of IAPs, particularly the BIR3 domain. researchgate.netselleck.co.jp

The primary targets of AZD5582 are cIAP1, cIAP2, and XIAP, with reported IC50 values of 15 nM, 21 nM, and 15 nM, respectively. researchgate.netselleck.co.jpnih.gov

The mechanism unfolds through several key steps:

Binding to cIAP1 and cIAP2: AZD5582 binding to cIAP1 and cIAP2 induces a conformational change that activates their intrinsic E3 ubiquitin ligase activity. This leads to the auto-ubiquitination of the cIAPs and their subsequent proteasomal degradation. nih.govoncotarget.com

Activation of NF-κB Pathway: The degradation of cIAPs, which are key negative regulators of the non-canonical NF-κB pathway, leads to the stabilization and accumulation of NIK (NF-κB-inducing kinase). This activates the non-canonical NF-κB pathway, often resulting in the production and secretion of TNF-α. nih.govoncotarget.com

Induction of TNF-α-Dependent Apoptosis: The secreted TNF-α can then bind to its receptor (TNFR1) on the cell surface in an autocrine or paracrine manner. In the absence of cIAP1, this receptor signaling leads to the formation of a pro-apoptotic complex (Complex II), which includes FADD and caspase-8, thereby triggering the extrinsic apoptosis pathway. nih.govoncotarget.com

Inhibition of XIAP: Simultaneously, AZD5582 binds to the BIR3 domain of XIAP. selleck.co.jp This action prevents XIAP from binding to and inhibiting initiator caspase-9 and effector caspases-3 and -7. By neutralizing XIAP, AZD5582 lowers the threshold for apoptosis induction through both the intrinsic (mitochondrial) and extrinsic pathways. selleck.co.jpnih.gov

Downregulation of Mcl-1: Studies have also shown that AZD5582 can induce a decrease in the Mcl-1 protein, an anti-apoptotic member of the Bcl-2 family, further promoting cell death. nih.govcellmolbiol.org

Together, these actions effectively dismantle the cellular machinery that protects cancer cells from apoptosis, leading to their programmed death.

Research Methodologies and Experimental Models

In Vitro Cellular Assays

In vitro cellular assays represent a cornerstone in the preclinical evaluation of AZD5582, providing critical data on its biological effects at the cellular and molecular level.

Cell Viability and Growth Inhibition Assays (e.g., Alamar Blue, MTS assay, Trypan Blue exclusion)

The impact of AZD5582 on cell survival and proliferation is assessed using various established assays. These methods rely on different indicators of metabolic activity or membrane integrity to quantify viable cells.

MTS Assay : In studies involving human pancreatic cancer cell lines, the MTS assay was employed to determine the half-maximal inhibitory concentration (IC50) of AZD5582. nih.gov Cells were treated with a range of concentrations for 72 hours before the assay was performed. nih.gov The results indicated differential sensitivity across various cell lines. nih.gov For instance, Panc-1 and BxPC-3 cells were found to be sensitive to the compound, whereas Capan-2 and AsPC-1 cells displayed resistance. nih.gov Similarly, in hepatocellular carcinoma (HCC) cell lines (Hepa1-6 and Huh7), a cell viability assay showed that AZD5582, in combination with heat treatment, synergistically decreased cell viability. frontiersin.org

Alamar Blue Assay : The Alamar Blue assay, which measures the metabolic activity of living cells through the reduction of resazurin (B115843) to the fluorescent resorufin, has also been utilized. nih.govbiorxiv.orgthermofisher.comavantorsciences.com This assay was used to assess the antiproliferative activity of AZD5582 against human MDA-MB-231 breast cancer cells, demonstrating growth inhibition after 48 hours of treatment. medchemexpress.com

Trypan Blue Exclusion : The Trypan Blue exclusion method serves as a straightforward test for cell membrane integrity. nih.gov This dye is excluded by viable cells with intact membranes but penetrates cells with compromised membranes, staining them blue. nih.gov

Below is a table summarizing the findings from cell viability and growth inhibition assays conducted on various cancer cell lines.

Cell LineCancer TypeAssayDurationFinding
Panc-1Pancreatic CancerMTS72hSensitive to AZD5582
BxPC-3Pancreatic CancerMTS72hSensitive to AZD5582
AsPC-1Pancreatic CancerMTS72hResistant to AZD5582
Capan-2Pancreatic CancerMTS72hResistant to AZD5582
MDA-MB-231Breast CancerAlamar Blue48hGrowth inhibition observed
Hepa1-6Hepatocellular CarcinomaCCK8 (a type of MTS)Not SpecifiedDecreased viability with AZD5582 + heat
Huh7Hepatocellular CarcinomaCCK8 (a type of MTS)Not SpecifiedDecreased viability with AZD5582 + heat

Apoptosis Detection Methods (e.g., Caspase cleavage, Annexin-V staining, Luciferase reporter gene assay)

To confirm that the observed cell death occurs via apoptosis, researchers employ several specific detection methods that identify key hallmarks of this programmed cell death pathway. oncotarget.com

Caspase Cleavage : The activation of caspases is a central event in apoptosis. illinois.edunih.gov Western blot analysis is commonly used to detect the cleaved (active) forms of executioner caspases, such as caspase-3. Increased levels of cleaved caspase-3 were observed in AZD5582-sensitive pancreatic cancer cells (BxPC-3, Panc-1) but not in resistant cells. nih.gov In head and neck squamous cell carcinoma (HNSCC) cell lines (SCC25, Cal27, FaDu), treatment with AZD5582 also resulted in apoptosis, as measured by flow cytometry. nih.gov The activation of both extrinsic (caspase-8) and intrinsic (caspase-9) apoptosis pathways, leading to the cleavage of caspase-3 and caspase-7, has been documented. medchemexpress.com

Annexin-V Staining : In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. illinois.edunih.gov Annexin-V, a protein with a high affinity for PS, is conjugated to a fluorescent dye and used to detect these apoptotic cells via flow cytometry. illinois.edunih.gov This method was used to confirm AZD5582-induced apoptosis in pancreatic cancer and HCC cells. nih.govfrontiersin.org In M231 cells, Annexin-V staining assays demonstrated that the combination of AZD5582 with other agents drastically enhanced apoptosis. researchgate.net

Luciferase Reporter Gene Assay : In the context of HIV latency research, a luciferase-based assay was used to quantify ATP content as a measure of cell viability in Jurkat cells. biorxiv.org This study found that AZD5582 alone did not significantly impact the viability of Jurkat cells. biorxiv.orgresearchgate.net However, the addition of TNFα led to dose-dependent cell death. biorxiv.org

The following table details the application of various apoptosis detection methods in studies involving AZD5582.

MethodCell Line(s)Key Finding
Caspase Cleavage (Western Blot)BxPC-3, Panc-1Increased cleaved caspase-3 in sensitive cells. nih.gov
Caspase Cleavage (Flow Cytometry)M231Detection of activated caspases-3, -8, and -9. researchgate.net
Annexin-V Staining (Flow Cytometry)BxPC-3, Panc-1Increased Annexin-V positive cells after treatment. nih.gov
Annexin-V Staining (Flow Cytometry)Hepa1-6, Huh7Strongest apoptosis-inducing effect with AZD5582 + heat. frontiersin.org
Luciferase Assay (Viability)JurkatNo significant impact on viability alone; cell death potentiated by TNFα. biorxiv.org

Protein Expression Analysis (e.g., Western Blot for cIAP1, XIAP, p100/p52, Mcl-1, IκBα)

Western blotting is a key technique used to investigate how AZD5582 modulates specific proteins involved in apoptosis and cell signaling pathways.

cIAP1 and XIAP : As a Smac mimetic, AZD5582 is designed to antagonize Inhibitor of Apoptosis Proteins (IAPs). nih.gov Studies confirm that AZD5582 potently induces the degradation of cellular IAP1 (cIAP1) in various cell models, including primary CD4+ T cells and pancreatic cancer cells. nih.govoncotarget.combiorxiv.org It also targets X-linked IAP (XIAP). nih.govtocris.com The degradation of cIAP1 is a primary mechanism of action, leading to the activation of downstream signaling. nih.govbiorxiv.org In pancreatic cancer cells, sensitivity to AZD5582 was linked to its ability to induce cIAP1 degradation. nih.govoncotarget.com Ectopic expression of both XIAP and cIAP1 was shown to completely inhibit AZD5582-induced cell death in BxPC-3 and Panc-1 cells. nih.gov

p100/p52 : The degradation of cIAP1 by AZD5582 leads to the activation of the non-canonical NF-κB pathway. biorxiv.orgresearchgate.net A key event in this pathway is the processing of the p100 protein to its active p52 form. biorxiv.orgresearchgate.net Western blot analyses have demonstrated this conversion in primary CD4+ T cells and cells from humanized mice treated with AZD5582, confirming the engagement of this pathway. biorxiv.orgresearchgate.net

Mcl-1 : Research in pancreatic cancer has revealed that AZD5582 can induce a decrease in the protein levels of Mcl-1, an anti-apoptotic member of the Bcl-2 family. nih.govnih.govresearchgate.net This effect was not observed for other Bcl-2 family members like Bcl-2 and Bcl-xL. nih.govresearchgate.net The downregulation of Mcl-1 appears to be a consequence of targeting XIAP and cIAP1, contributing to the induction of apoptosis. nih.govnih.gov

This table summarizes the observed effects of AZD5582 on key protein targets.

Protein TargetMethodCell TypeObserved Effect
cIAP1Western BlotPrimary CD4+ T cells, Pancreatic cancer cellsPotent degradation. nih.govbiorxiv.org
XIAPWestern BlotPancreatic cancer cellsTargeted by AZD5582, contributing to apoptosis. nih.gov
p100/p52Western BlotPrimary CD4+ T cellsProcessing of p100 to active p52 form. biorxiv.orgresearchgate.net
Mcl-1Western BlotPancreatic cancer cellsDecreased protein levels. nih.govnih.gov

Gene Expression Profiling (e.g., RNA-seq, qRT-PCR for HIV RNA)

To understand the broader impact of AZD5582 on cellular transcription, gene expression profiling techniques are utilized.

qRT-PCR for HIV RNA : In the context of HIV cure research, quantitative reverse transcription PCR (qRT-PCR) has been used to measure the effect of AZD5582 on viral transcription in latently infected cells. biorxiv.org Studies on resting CD4+ T cells isolated from ART-suppressed, HIV-infected individuals showed that ex vivo treatment with AZD5582 led to a significant increase in cell-associated full-length HIV RNA. biorxiv.orgresearchgate.net This demonstrates its function as a latency-reversing agent (LRA). biorxiv.org

RNA-seq : RNA sequencing (RNA-seq) provides a comprehensive, unbiased view of the transcriptome. In primary CD4+ T cells, RNA-seq analysis revealed that AZD5582 treatment had a minimal impact on global host gene expression, altering only a restricted number of human genes. biorxiv.orgresearchgate.net This specificity is a desirable characteristic for an LRA, as broad, non-specific T-cell activation can have adverse effects. biorxiv.org In oral squamous cell carcinoma (OSCC) cell lines, RNA-seq analysis showed that AZD5582-induced apoptosis was associated with the inhibition of the NF-κB pathway and high levels of TNF. researchgate.net

Reporter Cell Line Systems (e.g., Jurkat reporter cells for HIV latency)

Reporter cell lines are engineered to express a reporter gene (like luciferase or Green Fluorescent Protein) under the control of a specific promoter, providing a readily measurable readout of pathway activation.

Jurkat Reporter Cells : A Jurkat T-cell line containing an integrated HIV long terminal repeat (LTR) promoter driving a luciferase reporter gene is a widely used model for studying HIV latency. biorxiv.orgnih.gov In this system, activation of the LTR, which controls HIV gene expression, results in luciferase production. biorxiv.org Screening of several Smac mimetics in this model identified AZD5582 as a particularly potent LRA, with an EC50 of 7.5 nM. biorxiv.org The induction of the reporter gene by AZD5582 confirmed its ability to activate signaling pathways, such as non-canonical NF-κB, that drive HIV transcription. biorxiv.org

CRISPR-Cas9 Screening for Gene Dependencies

CRISPR-Cas9 technology enables genome-wide loss-of-function screens to identify genes that modulate a cell's response to a specific compound. nih.govyoutube.com

Genome-wide CRISPR Screens : To identify host factors that could work synergistically with AZD5582 to reverse HIV-1 latency, genome-wide CRISPR screens were performed in a Jurkat latency model. nih.gov Cells were treated with a suboptimal concentration of AZD5582, and the screen identified genes whose knockout enhanced the expression of a GFP reporter gene driven by the HIV LTR. nih.gov This powerful, unbiased approach successfully identified factors such as HDAC2 and BRD2. nih.gov The results suggest that inhibitors of these identified genes could be used in combination with AZD5582 to achieve a more robust reversal of HIV latency. nih.gov

Ex Vivo Primary Cell Models

Isolated CD4+ T Cells (resting and total) from Donors

AZD5582 has been extensively studied in ex vivo models using CD4+ T cells isolated from donors, particularly those with HIV on suppressive antiretroviral therapy (ART). These cells are a primary reservoir for latent HIV, making them a critical model for evaluating latency-reversing agents (LRAs).

Research in this area has demonstrated that AZD5582 can effectively reverse HIV latency in these primary cells. biorxiv.orgresearchgate.net Treatment of resting CD4+ T cells from ART-suppressed individuals with AZD5582 leads to the expression of replication-competent HIV. ucsd.edunih.gov Studies measuring cell-associated HIV RNA (caRNA) have shown that AZD5582 induces a significant increase in viral transcripts in both total and, more importantly, resting CD4+ T cells, which harbor the most stable latent viral populations. biorxiv.org For instance, a 48-hour exposure to AZD5582 resulted in an average 1.6-fold increase in caRNA in resting CD4+ T cells from a cohort of donors. biorxiv.org

The mechanism of action involves the activation of the non-canonical NF-κB (ncNF-κB) pathway. biorxiv.orgresearchgate.net Even brief exposure to AZD5582 is sufficient to deplete cellular inhibitor of apoptosis proteins (cIAPs) and induce the processing of p100 to the active p52 transcription factor, a key step in this pathway. biorxiv.org A notable characteristic of AZD5582 in these models is its specificity; it reverses latency with minimal impact on global T-cell activation or host gene expression, unlike many other LRAs that cause broad cellular changes. biorxiv.org For example, AZD5582 did not induce the expression of the T-cell activation marker CD69 in primary CD4+ T cells. biorxiv.org

Table 1: Effect of AZD5582 on HIV RNA in Primary CD4+ T Cells from ART-Suppressed Donors

Cell Type Treatment Condition Observed Effect on HIV RNA Fold Induction (Average) Reference
Total CD4+ T Cells AZD5582 Increase in cell-associated RNA Up to 2.2-fold biorxiv.org
Resting CD4+ T Cells 100nM AZD5582 (48 hrs) Increase in cell-associated RNA 1.6-fold biorxiv.org
Resting CD4+ T Cells AZD5582 Induction of replication-competent HIV Not quantified ucsd.edunih.gov

Peripheral Blood Mononuclear Cells (PBMCs)

Peripheral blood mononuclear cells (PBMCs), which include a mix of lymphocytes (like T cells) and monocytes, serve as another crucial ex vivo model. Research utilizing PBMCs has shown that AZD5582 has minimal impact on cellular viability, even when combined with Tumor Necrosis Factor Alpha (TNFα), a factor that can potentiate cell death with SMAC mimetics in transformed cell lines. biorxiv.org The use of PBMCs is also fundamental in the development of humanized mouse models, where PBMCs from healthy or infected donors are used to reconstitute the immune systems of immunodeficient mice. mdpi.com In studies investigating HIV latency, CD4+ T cells are often isolated from cryopreserved PBMCs obtained from leukapheresis of ART-suppressed individuals. biorxiv.org

Preclinical In Vivo Animal Models

Xenograft Mouse Models for Cancer Research

Xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool for evaluating anti-cancer therapeutics. AZD5582 has demonstrated significant efficacy in such models for various cancers.

In studies using MDA-MB-231 breast cancer xenografts, intravenous administration of AZD5582 resulted in the degradation of cIAP1 and the cleavage of caspase-3 within the tumor cells. selleckchem.comnih.gov This molecular activity translated to substantial tumor regression. nih.govtocris.com Similarly, in a Panc-1 pancreatic cancer-derived xenograft model, treatment with AZD5582 led to decreased tumor growth and weight, which was accompanied by an increase in cleaved caspase-3 expression, a marker of apoptosis. selleckchem.comnih.gov These studies establish that AZD5582 can effectively engage its molecular targets and induce an anti-tumor response in vivo. nih.gov

Table 2: Efficacy of AZD5582 in Xenograft Mouse Models

Cancer Cell Line Model Type Key Molecular Effects Therapeutic Outcome Reference
MDA-MB-231 Breast Cancer Xenograft cIAP1 degradation, Caspase-3 cleavage Substantial tumor regression selleckchem.comnih.govtocris.com
Panc-1 Pancreatic Cancer Xenograft Increased cleaved Caspase-3 Decreased tumor growth and weight selleckchem.comnih.gov

Humanized Mouse Models for HIV Latency Reversal

Humanized mouse models, particularly the bone marrow/liver/thymus (BLT) model, provide a small animal system with a reconstituted human immune system, allowing for the study of HIV infection and persistence. ucsd.edunih.gov In HIV-infected, ART-suppressed BLT mice, AZD5582 has been shown to induce systemic HIV latency reversal. ucsd.edunih.gov

Following administration of AZD5582, researchers observed significant increases in HIV RNA in the plasma of treated mice compared to controls. nih.gov Furthermore, analysis of resting CD4+ T cells isolated from various tissues revealed a robust induction of HIV expression. ucsd.edunih.gov Markedly higher levels of HIV RNA were detected in the bone marrow, lymph nodes, spleen, liver, and lung of AZD5582-treated mice, demonstrating that the compound can penetrate tissues and reactivate the latent viral reservoir throughout the body. ucsd.edunih.govresearchgate.net

Rhesus Macaque Models for SIV Latency Reversal

The simian immunodeficiency virus (SIV)-infected rhesus macaque is a critical nonhuman primate model for studying HIV pathogenesis and evaluating cure strategies due to its close parallels with human HIV infection. ucsd.edu In SIV-infected macaques on suppressive ART, AZD5582 has consistently demonstrated the ability to reverse viral latency. nih.govosti.gov

The primary finding in these studies is the induction of "on-ART viremia," where SIV RNA becomes detectable in the plasma despite ongoing ART. ucsd.edunih.gov In one study, 5 out of 9 macaques (55%) that received a full course of treatment showed detectable plasma viremia. ucsd.edunih.gov This latency reversal was observed systemically, with increased SIV RNA also found in resting CD4+ T cells from lymph nodes. ucsd.edu While AZD5582 alone effectively "kicks" the virus out of latency, it does not consistently reduce the size of the viral reservoir, suggesting it will need to be combined with an immune-mediated "kill" strategy for viral eradication. nih.govnih.govosti.gov Subsequent studies have explored combining AZD5582 with other agents, such as SIV-specific antibodies and the IL-15 superagonist N-803, to enhance latency reversal and promote the clearance of reactivated cells. nih.govosti.gov

Table 3: Summary of AZD5582 Effects in SIV-Infected Rhesus Macaques

Model Key Finding Percentage of Animals Responding Tissues with Observed Effects Reference
SIV-Infected, ART-Suppressed Adult Macaques On-ART plasma viremia (Latency Reversal) 55% (in a 10-dose cohort) Plasma, Lymph Node CD4+ T cells ucsd.edunih.gov
SIV-Infected, ART-Suppressed Adult Macaques Enhanced latency reversal with N-803 Not specified Not specified nih.govosti.gov
SIV-Infected, ART-Suppressed Infant Macaques On-ART plasma viremia (Latency Reversal) 63% (5 out of 8) Plasma, Peripheral CD4+ T cells nih.gov

Monitoring of Viral RNA Levels in Tissues and Fluids

The efficacy of AZD5582 dihydrochloride (B599025) as a latency-reversing agent is primarily assessed by monitoring changes in viral RNA levels in various biological compartments, including peripheral blood plasma and tissue reservoirs. Research in preclinical models, such as SIV-infected rhesus macaques and HIV-infected humanized mice, has utilized sensitive molecular assays to quantify viral reactivation.

In studies involving SIV-infected, antiretroviral therapy (ART)-suppressed rhesus macaques, plasma SIV RNA levels are a key indicator of latency reversal. Treatment with AZD5582 has been shown to induce on-ART viremia, which is characterized by detectable viral loads in the plasma despite ongoing ART. nih.govresearchgate.net Standard viral load assays typically have a limit of detection (LOD) of 60 copies/mL, while more sensitive assays can detect levels as low as 4 copies/mL. nih.gov

One study in ART-suppressed SIV-infected infant rhesus macaques observed that 5 out of 8 animals (63%) treated with AZD5582 had at least one episode of on-ART viremia above 60 copies/mL. nih.gov The first instance of this latency reversal was noted 48 hours after the fourth dose, with a peak plasma viral load of 771 copies/mL observed in one subject. nih.gov However, the frequency of detectable viremia was lower in infants compared to what has been reported in adult macaques (6% of measurements above LOD vs. 46%). nih.gov In adult macaques, studies have consistently confirmed that AZD5582 induces systemic latency reversal, characterized by the onset of viremia measurable with standard assays. nih.govresearchgate.netnih.gov

Beyond plasma, research has focused on the impact of AZD5582 on viral RNA within tissues, which harbor the latent viral reservoir. researchgate.net In HIV-infected, ART-suppressed humanized mice, AZD5582 treatment led to a robust induction of HIV RNA in resting CD4+ T cells isolated from numerous tissues. researchgate.netresearchgate.net Significant increases in viral transcripts were observed in the lymph nodes, thymus, bone marrow, liver, and lung. researchgate.net Across experiments, the mean fold increase in viral RNA levels in these tissue-derived resting CD4+ T cells was reported to be between 8.4 and 12.1. researchgate.net Similarly, in SIV-infected macaques, AZD5582 treatment resulted in increased SIV RNA expression in lymph nodes. researchgate.net

Ex vivo studies using cells from HIV-infected, ART-suppressed human donors further support these findings. When resting CD4+ T cells from these individuals were exposed to AZD5582, a significant increase in cell-associated, full-length HIV RNA was observed. biorxiv.org One study reported up to a 2.2-fold induction of cell-associated HIV RNA in cells from six out of ten donors. biorxiv.org Another ex vivo experiment comparing cells from infant and adult macaques found that after stimulation with AZD5582, 3 out of 5 adult cultures showed increased SIV RNA expression, whereas only 1 out of 5 infant cultures did, suggesting a weaker latency reversal effect in the infant cells ex vivo. nih.gov

Research Findings on Viral RNA Levels

Table 1: Plasma SIV RNA Levels in ART-Suppressed Rhesus Macaques Treated with AZD5582
Animal ModelKey FindingValueCitation
Infant Rhesus MacaquesProportion with On-ART Viremia (>60 copies/mL)5 out of 8 (63%) nih.gov
Infant Rhesus MacaquesPeak Plasma SIV RNA Level771 copies/mL nih.gov
Adult Rhesus MacaquesProportion with On-ART Viremia5 out of 9 (56%) nih.gov
Table 2: Viral RNA Induction in Tissues and Cells Following AZD5582 Treatment
Model SystemTissue/Cell TypeMeasurementResultCitation
HIV-Infected Humanized MiceResting CD4+ T cells (pooled from bone marrow, lymph nodes, liver, lung, spleen)Fold Increase in HIV RNAMean of 8.4 to 12.1 researchgate.net
SIV-Infected Rhesus MacaquesLymph NodesSIV RNA ExpressionIncreased researchgate.net
Ex vivo Human Cells (ART-suppressed donors)Resting CD4+ T cellsFold Induction of Cell-Associated HIV RNAUp to 2.2-fold biorxiv.org
Ex vivo Rhesus Macaque CellsCD4+ T cells (Adults)Proportion with Increased SIV RNA3 out of 5 nih.gov
Ex vivo Rhesus Macaque CellsCD4+ T cells (Infants)Proportion with Increased SIV RNA1 out of 5 nih.gov

Future Directions in Azd 5582 Dihydrochloride Research

Elucidating Additional Modulators of AZD5582 Sensitivity and Resistance

A critical avenue for future research is the comprehensive identification and characterization of molecular factors that determine cellular sensitivity or resistance to AZD5582. Understanding these modulators is paramount for patient selection in potential clinical applications and for developing strategies to overcome resistance.

Initial studies in pancreatic cancer have identified the PI3K/Akt signaling pathway as a key determinant of resistance. nih.govresearchgate.netnih.gov Activation of Akt leads to the phosphorylation of X-linked inhibitor of apoptosis protein (XIAP) at Serine 87, which stabilizes the protein and confers resistance to AZD5582-induced apoptosis. nih.govresearchgate.net Consequently, the expression levels of phosphorylated Akt (p-Akt) and phosphorylated XIAP (p-XIAP) could serve as predictive biomarkers for AZD5582 efficacy. nih.govresearchgate.netnih.gov Conversely, knockdown of Akt or XIAP has been shown to sensitize resistant pancreatic cancer cells to the compound. nih.govresearchgate.netnih.gov

Another significant modulator is the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Research has shown that AZD5582 can induce a decrease in Mcl-1 protein levels, and overexpression of Mcl-1 can render cells resistant to the compound. nih.govresearchgate.netnih.gov The interplay between AZD5582, IAPs, and Mcl-1 suggests that the baseline expression and dynamic regulation of Mcl-1 could be a crucial biomarker of sensitivity. nih.govnih.gov

Beyond cancer, in the context of HIV-1 latency, genome-wide CRISPR screens have been employed to identify host factors that modulate the latency-reversing activity of AZD5582. These unbiased screens can uncover novel genes and pathways whose inactivation sensitizes latently infected cells to the compound, pointing towards new therapeutic targets for combination strategies.

Future research should focus on:

Expanding Biomarker Panels: Moving beyond single analytes to create a comprehensive biomarker signature for predicting response, incorporating proteomics, transcriptomics, and genomics data.

Functional Genomic Screens: Utilizing CRISPR-Cas9 and other functional screening technologies in a wider range of cancer types and disease models to systematically identify genes that modify AZD5582 activity.

Investigating the Tumor Microenvironment: Elucidating how extrinsic factors within the tumor microenvironment, such as cytokines and interactions with stromal or immune cells, influence sensitivity and resistance to AZD5582.

ModulatorEffect on AZD5582 ActivityMechanismDisease ContextPotential Action
Phosphorylated Akt (p-Akt)ResistancePhosphorylates and stabilizes XIAP protein. nih.govPancreatic CancerUse as a negative predictive biomarker; Combine with Akt inhibitors. nih.gov
Phosphorylated XIAP (p-XIAP)ResistanceStabilized XIAP inhibits caspases more effectively. nih.govresearchgate.netPancreatic CancerUse as a negative predictive biomarker. nih.gov
Mcl-1 OverexpressionResistanceMcl-1 is a key anti-apoptotic protein that can compensate for IAP inhibition. nih.govnih.govPancreatic CancerCombine with Mcl-1 inhibitors.
cIAP1 ExpressionSensitivityAZD5582 targets cIAP1 for degradation to induce TNFα-dependent apoptosis. nih.govresearchgate.netPancreatic CancerPotential positive predictive biomarker.

Development of Novel Combinatorial Strategies for Enhanced Therapeutic Efficacy in Preclinical Models

While AZD5582 has shown activity as a single agent in some preclinical models, its therapeutic potential is likely to be maximized in combination with other agents. acs.org Future research will heavily focus on identifying and validating synergistic drug combinations to enhance efficacy and overcome resistance.

In the context of HIV, AZD5582's role as a latency-reversing agent (LRA) has been significantly enhanced when combined with other LRAs. A promising strategy involves pairing AZD5582 with BET (Bromodomain and Extra-Terminal motif) inhibitors like JQ1. This combination has shown synergistic effects in reactivating latent HIV-1 without inducing widespread T-cell activation. biorxiv.org Another preclinical study in SIV-infected macaques explored the combination of AZD5582 with the bromodomain inhibitor iBET-151 to enhance SIV production from latent reservoirs. researchgate.net

A "shock and kill" strategy for HIV has also been tested by combining AZD5582 with SIV Env-specific monoclonal antibodies in ART-suppressed rhesus macaques. This approach aims to first reactivate the virus with AZD5582 (the "shock") and then eliminate the newly expressive cells with antibodies (the "kill"). nih.gov The addition of an IL-15 superagonist, N-803, was also investigated to further boost immune effector functions. nih.gov

In oncology, a novel strategy involves combining AZD5582 with EV-T, an extracellular vesicle-delivered form of TNF-related apoptosis-inducing ligand (TRAIL). This combination was shown to be highly synergistic in overcoming TRAIL resistance in hepatocellular carcinoma models by concomitantly suppressing key anti-apoptotic factors including cFLIP, Mcl-1, and other IAPs. nih.gov

Key directions for developing combinatorial strategies include:

Mechanism-Based Pairings: Systematically combining AZD5582 with agents that target parallel or downstream survival pathways (e.g., Bcl-2 or Mcl-1 inhibitors) or with DNA-damaging agents and radiation that engage apoptotic pathways.

Immuno-Oncology Combinations: Investigating the synergy between AZD5582 and immune checkpoint inhibitors. By inducing immunogenic cell death, AZD5582 may enhance the presentation of tumor antigens and augment the efficacy of immunotherapies.

Advanced Preclinical Models: Utilizing more sophisticated preclinical models, such as patient-derived xenografts (PDXs) and humanized mouse models, to test combinatorial efficacy in a setting that better reflects human tumor heterogeneity and immune system interactions.

Combination AgentDisease ModelObserved EffectPotential Mechanism of Synergy
JQ1 (BET Inhibitor)HIV-1 LatencySynergistic reactivation of latent HIV-1. biorxiv.orgComplementary mechanisms targeting different blocks in viral transcription.
SIV-specific AntibodiesSIV Latency (Macaque Model)Reduced total and replication-competent SIV-DNA in lymph nodes. nih.govLatency reversal by AZD5582 ("shock") followed by immune-mediated clearance of reactivated cells ("kill"). nih.gov
N-803 (IL-15 Superagonist)SIV Latency (Macaque Model)Enhanced latency reversal when combined with AZD5582. nih.govN-803 may have some LRA activity and enhances immune effector function. nih.gov
EV-T (Nanosomal TRAIL)Hepatocellular CarcinomaSynergistic apoptosis induction and overcoming of TRAIL resistance. nih.govConcomitant suppression of cFLIP, Mcl-1, and IAPs. nih.gov

Investigation of AZD5582 Dihydrochloride's Role in Other Disease Models and Biological Processes

The primary focus of AZD5582 research has been in oncology and HIV latency. acs.orgnih.govnih.gov However, the fundamental biological pathways it modulates—apoptosis and NF-κB signaling—are implicated in a wide array of pathologies, suggesting broader therapeutic potential.

The most significant application outside of cancer has been in "shock and kill" strategies for HIV/SIV. nih.govnih.govresearchgate.net AZD5582 acts as a potent LRA, reactivating latent virus in preclinical models, including humanized mice and rhesus macaques. nih.govresearchgate.netnih.gov This latency reversal is achieved through the activation of the non-canonical NF-κB pathway in CD4+ T cells. nih.govnih.govasm.org Studies have shown that this approach can induce viral RNA expression in blood and tissues, a critical first step toward clearing the latent reservoir. nih.govresearchgate.net

Future research should explore the utility of AZD5582 in:

Other Viral Infections: Investigating whether AZD5582 can be used to target latent reservoirs of other viruses where host survival pathways play a role in maintaining latency.

Inflammatory and Autoimmune Diseases: The non-canonical NF-κB pathway is a key regulator of immune cell function and lymphoid organ development. Dysregulation of this pathway is linked to autoimmune diseases. Future studies could explore whether transient modulation of IAP activity with AZD5582 could have therapeutic effects in specific inflammatory contexts, although this would require careful investigation to avoid exacerbating inflammation.

Fibrotic Diseases: Apoptosis of myofibroblasts is a key process in the resolution of fibrosis. Resistance to apoptosis in these cells contributes to disease progression. The pro-apoptotic activity of AZD5582 could be investigated in preclinical models of organ fibrosis.

Refinement of Molecular Mechanisms and Pathway Intersections Relevant to Compound Activity

The core mechanism of AZD5582 as a SMAC mimetic that binds to the BIR3 domains of XIAP, cIAP1, and cIAP2 is well-established. acs.orgmedchemexpress.com This binding leads to the degradation of cIAP1 and cIAP2, which in turn allows for the stabilization of NF-κB-inducing kinase (NIK). biorxiv.orgfrontiersin.org Accumulated NIK phosphorylates IKKα, leading to the processing of p100 into the active p52 subunit, which then translocates to the nucleus with RelB to activate non-canonical NF-κB target genes. frontiersin.orgresearchgate.net This signaling cascade can result in the production of TNFα, which can then act in an autocrine or paracrine manner to trigger apoptosis via the extrinsic pathway. nih.govresearchgate.net

Despite this clarity, further refinement of the compound's molecular interactions is needed. Key areas for future investigation include:

Downstream of NF-κB Activation: A deeper analysis of the full spectrum of genes regulated by AZD5582-induced non-canonical NF-κB activation in different cell types. This could reveal unexpected biological functions and therapeutic opportunities.

Crosstalk with Other Pathways: Systematically mapping the intersection of IAP inhibition with other major signaling pathways beyond PI3K/Akt. For example, how does AZD5582 activity intersect with MAPK, STAT, or Hippo signaling pathways in various cellular contexts?

Regulation of Mcl-1: The precise mechanism by which AZD5582 leads to the downregulation of Mcl-1 protein is not fully elucidated and warrants further study, as it represents a key component of its anti-tumor activity. nih.govnih.gov

Non-Apoptotic Functions: Exploring cellular outcomes other than apoptosis that are modulated by AZD5582. For instance, IAP proteins regulate processes like cell motility, and their inhibition could have effects that are independent of cell death.

Optimization of Preclinical Study Designs for Translating Research Findings

Translating promising preclinical findings into clinical success is a major challenge in drug development. For a targeted agent like AZD5582, optimizing the design of preclinical studies is crucial for generating robust and predictive data.

Future preclinical research on AZD5582 should incorporate several key principles:

Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Studies must go beyond simple efficacy endpoints to establish a clear relationship between drug exposure (PK) and target engagement/biological effect (PD). This involves measuring cIAP1 degradation or induction of NF-κB target genes in tumor or surrogate tissues at various time points post-treatment and correlating this with drug concentration. acs.org This is particularly important for determining optimal dosing schedules.

Selection of Appropriate Models: For oncology, there should be a greater emphasis on using a diverse panel of cell lines and patient-derived models (xenografts and organoids) that are well-characterized at the molecular level. acs.org This allows for the correlation of response with specific genetic or expression profiles, aiding in biomarker discovery. For HIV latency studies, the use of rhesus macaque models has been invaluable for assessing systemic effects and viral reactivation in tissue reservoirs. nih.govnih.govnih.gov

Development of Robust Biomarkers: Preclinical studies should be designed with the explicit goal of identifying and validating predictive biomarkers of response and resistance. nih.gov This includes baseline markers (e.g., p-Akt levels) and dynamic, on-treatment markers (e.g., changes in cIAP1 levels).

Rational Combination Study Design: When evaluating combinations, preclinical study designs should be sophisticated enough to determine if the interaction is synergistic, additive, or antagonistic, often requiring matrix-based experimental designs and specialized data analysis.

By focusing on these future directions, the research community can continue to unlock the full potential of AZD5582 dihydrochloride (B599025), refining its path toward potential clinical applications and deepening our understanding of the fundamental biological processes it governs.

Q & A

Q. What is the primary mechanism by which AZD 5582 dihydrochloride activates NF-κB signaling in HIV-1 latency reversal studies?

this compound activates NF-κB via the non-canonical pathway , bypassing the classical PKC-dependent route. This mechanism induces transcriptional activation of latent HIV-1 proviruses while minimizing broad inflammatory responses. Unlike PKC agonists, AZD 5582 reduces off-target gene induction by 5–10-fold, enhancing specificity and safety in latency reversal assays .

Q. Which experimental models have been used to evaluate this compound’s efficacy in HIV-1 research?

The Nixon research group (cited in Nature 2020) employed primary CD4+ T-cell models and HIV-1 latency cell lines to assess AZD 5582’s ability to reactivate latent viral reservoirs. These models are validated for measuring transcriptional activation via RT-qPCR (HIV-1 mRNA) and flow cytometry (viral protein expression) .

Q. How does this compound’s gene induction profile compare to classical NF-κB activators like PKC agonists?

AZD 5582 induces a more selective gene expression profile compared to PKC agonists. For example, it activates 5–10-fold fewer genes, reducing cytotoxicity and off-target effects. The table below summarizes key differences:

ParameterThis compoundPKC Agonists (e.g., Bryostatin)
NF-κB Pathway ActivationNon-canonicalCanonical
Gene Induction Range5–10-fold lowerBroad, high-intensity
Cytotoxicity RiskLowHigh
This specificity makes AZD 5582 suitable for prolonged in vitro assays .

Advanced Research Questions

Q. What experimental approaches can validate the non-canonical NF-κB activation by this compound?

To confirm pathway specificity:

  • Use siRNA knockdown of non-canonical NF-κB components (e.g., NIK, RelB) to block AZD 5582’s effects.
  • Perform Western blotting for phospho-IκBα (canonical marker) vs. p100/p52 processing (non-canonical marker).
  • Conduct RNA-seq to compare gene signatures induced by AZD 5582 vs. TNF-α (canonical activator). These methods ensure mechanistic rigor and reduce false positives .

Q. How should researchers address data discrepancies when this compound shows variable efficacy across cellular models?

Variability may arise from differences in:

  • Cellular context : Baseline NF-κB activity or receptor expression levels (e.g., TNFR vs. CD40).
  • Assay conditions : Serum concentration, cell density, or latency model stability. Mitigation strategies include:
  • Pre-screening models for pathway component expression.
  • Standardizing protocols using reference compounds (e.g., PMA for PKC pathway control).
  • Replicating experiments across ≥3 independent biological replicates .

Q. What parameters are critical for optimizing this compound’s concentration in apoptosis studies?

Key parameters include:

  • Dose-response curves : Start with literature-reported ranges (e.g., 10–100 nM) and adjust based on viability assays (e.g., MTT or Annexin V/PI staining).
  • Time-course experiments : Assess apoptosis markers (e.g., caspase-3 cleavage) at 24–72 hours.
  • Cellular context : Primary vs. immortalized cells may require different thresholds (e.g., primary T cells are more sensitive). Always include controls like staurosporine (apoptosis inducer) and Z-VAD-FMK (caspase inhibitor) .

Methodological Recommendations

  • Data Analysis : Use tools like GraphPad Prism for dose-response nonlinear regression (four-parameter logistic model) to calculate EC₅₀ values. For RNA-seq data, apply DESeq2 or edgeR for differential expression analysis .
  • Reproducibility : Adhere to MIACARM standards for metadata annotation (e.g., cell passage number, batch-specific AZD 5582 purity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.